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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals engaged in

the high-precision machining of hardened EN40B steel.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when machining hardened EN40B steel?

Machining hardened EN40B steel, a chromium-molybdenum alloy steel known for its high

tensile strength and toughness, presents several key challenges. Due to its hardness (typically

45-65 HRC), significant issues include rapid tool wear, difficulty in achieving a fine surface

finish, and maintaining tight dimensional accuracy.[1][2] High cutting forces and temperatures

generated during machining are the primary causes of these difficulties.[1]

Q2: What type of cutting tools are recommended for turning hardened EN40B steel?

For turning hardened EN40B steel, especially at hardness levels above 55 HRC, Cubic Boron

Nitride (CBN) inserts are highly recommended.[3] CBN offers excellent wear resistance and

thermal stability at the high temperatures generated during hard turning.[4] For hardness levels

below 55 HRC, ceramic or coated carbide inserts can be a more cost-effective option.[3][5]

Specifically, PVD-coated carbide inserts can offer good performance.[1]

Q3: What is the expected surface roughness (Ra) when turning hardened steels?
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The achievable surface roughness in turning hardened steels is influenced by several factors,

with feed rate being the most dominant.[6] Generally, Ra values between 0.4 µm and 3.2 µm

can be expected. Finer finishes are typically achieved with lower feed rates and the use of

wiper inserts. One study on turning hardened AISI 1050 steel with CBN tools reported an

average surface finish (Ra) of about 0.823 µm.[7] Another study on hardened bearing steels

achieved an average Ra of 0.79 µm.[6]

Q4: Should I use coolant when machining hardened EN40B steel?

The use of coolant in hard turning is a complex issue. While coolant can help to reduce cutting

temperatures, it can also cause thermal shock to the cutting insert, especially in interrupted

cuts, leading to premature tool failure.[5] For continuous turning operations, a high-volume,

well-directed coolant supply can be beneficial.[3] However, for many hard turning and milling

applications, dry machining or the use of an air blast for cooling is often recommended to avoid

thermal cracking of the cutting tool.[5][8]

Q5: How does heat treatment affect the machinability of EN40B steel?

Heat treatment processes like quenching and tempering are used to achieve the desired

hardness in EN40B steel.[9] While this increases the material's strength and wear resistance, it

significantly reduces its machinability. The high hardness leads to increased cutting forces,

higher temperatures at the cutting zone, and accelerated tool wear.[1]

Troubleshooting Guides
Issue 1: Rapid Tool Wear
Symptoms:

Short tool life, requiring frequent insert changes.

Visible chipping, cracking, or significant flank and crater wear on the cutting tool.[10]

Poor surface finish and loss of dimensional accuracy.

Possible Causes & Solutions:
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Possible Cause Recommended Solution

Incorrect Cutting Tool Material

For hardness > 55 HRC, use Cubic Boron

Nitride (CBN) inserts. For < 55 HRC, consider

ceramic or TiAlN-coated carbide inserts.[3][5]

[11]

Inappropriate Cutting Parameters

Reduce cutting speed to decrease heat

generation. Optimize feed rate and depth of cut

based on tool manufacturer's recommendations.

A smaller depth of cut can sometimes increase

tool life by allowing the cutting edge to cool

between passes.[5]

Thermal Shock

For interrupted cuts, avoid liquid coolant. Use

dry machining or an air blast to cool the tool and

workpiece.[5]

Built-Up Edge (BUE)

Increase cutting speed to prevent the workpiece

material from adhering to the cutting edge. Use

a sharp-edged insert with a positive rake angle.

[3]

Work Hardening

Ensure the depth of cut is sufficient to get below

any previously work-hardened layer. Maintain a

consistent feed rate.

Issue 2: Poor Surface Finish
Symptoms:

Visible tool marks, chatter marks, or a rough "hairy" surface texture.[3]

Surface roughness (Ra) values are higher than specified.

Possible Causes & Solutions:
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Possible Cause Recommended Solution

High Feed Rate

The feed rate has the most significant impact on

surface roughness. Reduce the feed rate to

achieve a finer finish.[6]

Tool Wear
A worn or chipped cutting tool will produce a

poor surface finish. Replace the cutting insert.

Vibration or Chatter

Increase the rigidity of the setup by using a

shorter tool overhang and ensuring the

workpiece is securely clamped. Adjust cutting

parameters (speed, feed, depth of cut) to move

out of the chatter-prone zone.[12]

Incorrect Tool Nose Radius

A larger tool nose radius can improve surface

finish at a given feed rate. Consider using a

wiper insert for the best possible finish.[12]

Chip Control Issues

Chips marring the machined surface can

degrade the finish. Use an insert with a

chipbreaker geometry that directs chips away

from the workpiece. Adjust the depth of cut or

entering angle.[3]

Issue 3: Dimensional Inaccuracy
Symptoms:

Machined part dimensions are outside of the specified tolerances.

Inconsistent dimensions across multiple parts.

Possible Causes & Solutions:
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Possible Cause Recommended Solution

Tool Wear

As the tool wears, the cutting edge recedes,

leading to dimensional changes. Implement a

tool life management strategy and replace

inserts at regular intervals.

Thermal Expansion

High temperatures during machining can cause

both the workpiece and the cutting tool to

expand, affecting dimensional accuracy. Use a

consistent cooling method (air or coolant) and

allow the part to cool before final measurement.

Machine and Tool Holder Rigidity

Lack of rigidity in the machine tool, tool holder,

or workpiece clamping can lead to deflection

under high cutting forces. Use high-quality, rigid

tool holders and ensure the machine tool is well-

maintained.[12]

Cutting Forces

High cutting forces can cause the tool and

workpiece to deflect. Reduce the depth of cut or

feed rate to lower the cutting forces.

Heat Treatment Distortion

The initial heat treatment of the EN40B steel

can cause some distortion. It is often

recommended to perform a rough machining

operation, followed by heat treatment, and then

a final finish machining pass to achieve tight

tolerances.[11]

Quantitative Data on Machining Hardened Steels
Note: The following data is for hardened steels similar to EN40B and should be used as a

starting point for developing your own machining parameters.

Table 1: Recommended Starting Cutting Parameters for Turning Hardened Steels
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Hardness
(HRC)

Cutting Tool
Material

Cutting Speed
(m/min)

Feed Rate
(mm/rev)

Depth of Cut
(mm)

45-55 Coated Carbide 80 - 150 0.08 - 0.2 0.1 - 0.5

55-65 CBN 100 - 200 0.05 - 0.15 0.1 - 0.3

Table 2: Surface Roughness (Ra) vs. Cutting Parameters for Turning Hardened AISI 1045 Steel

(40 HRC) with a Ceramic Tool

Cutting Speed (m/min) Feed Rate (mm/rev)
Surface Roughness (Ra,
µm)

140 0.08 1.345

140 0.16 1.575

140 0.22 2.515

200 0.08 0.72

200 0.16 1.66

200 0.22 2.55

280 0.08 0.59

280 0.16 1.4

280 0.22 2.22

Source: Adapted from a study

on turning hardened AISI 1045

steel.[13]

Experimental Protocols
Protocol 1: Evaluating the Effect of Cutting Parameters
on Surface Finish in Turning Hardened EN40B Steel
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1. Objective: To determine the optimal cutting speed and feed rate for achieving a desired

surface roughness (Ra) when turning hardened EN40B steel (58-62 HRC) with CBN inserts.

2. Materials and Equipment:

EN40B steel bar stock, hardened and tempered to 58-62 HRC.

CNC lathe with sufficient rigidity and power.

CBN turning inserts with a specified nose radius (e.g., 0.8 mm).

Tool holder with a negative rake angle.

Surface roughness tester (profilometer).

Micrometer and calipers for dimensional measurement.

Compressed air line for cooling.

3. Methodology: a. Workpiece Preparation: Securely mount the hardened EN40B bar stock in

the CNC lathe chuck. Ensure minimal runout. b. Tool Setup: Install the CBN insert in the tool

holder and mount it in the lathe's turret. Set the tool offsets accurately. c. Parameter Matrix:

Define a matrix of cutting speeds and feed rates to be tested. For example:

Cutting Speeds: 120, 150, 180 m/min.
Feed Rates: 0.05, 0.10, 0.15 mm/rev. d. Machining Passes:
Set a constant depth of cut (e.g., 0.2 mm) for all tests to isolate the effects of speed and
feed.
Perform a series of turning passes, each with a unique combination of cutting speed and
feed rate from the matrix.
Use compressed air to cool the cutting zone during machining.
Ensure each pass is over a fresh section of the workpiece to avoid the influence of work
hardening from previous cuts. e. Data Collection:
After each pass, allow the workpiece to cool to room temperature.
Measure the surface roughness (Ra) at three different locations along the machined surface
and calculate the average.
Record the Ra value for each combination of cutting parameters. f. Analysis:
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Tabulate the results, correlating cutting speed and feed rate with the resulting surface
roughness.
Analyze the data to identify the parameter combination that produces the lowest Ra value.
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Caption: Troubleshooting workflow for machining hardened EN40B steel.
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Caption: Relationship between machining parameters and outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Case studies - Download | MMC HARDMETAL U.K. LTD [mmc-carbide.com]

2. www5.kau.se [www5.kau.se]

3. Sandvik Coromant [sandvik.coromant.com]

4. mdpi.com [mdpi.com]

5. cutwel.co.uk [cutwel.co.uk]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b607303?utm_src=pdf-body-img
https://www.benchchem.com/product/b607303?utm_src=pdf-custom-synthesis
https://www.mmc-carbide.com/gb/download/case-studies
https://www5.kau.se/sites/default/files/Dokument/subpage/2010/02/84_1199_1208_pdf_99041.pdf
https://www.sandvik.coromant.com/en-us/knowledge/general-turning/how-to-do-turning-in-different-materials
https://www.mdpi.com/2073-4352/11/2/182
https://www.cutwel.co.uk/blog/an-expert-guide-to-machining-hardened-steel
https://www.researchgate.net/publication/318441060_STUDY_OF_THE_SURFACE_FINISH_WHEN_TURNING_HARDENED_STEELS
https://www.researchgate.net/publication/229344292_Surface_Roughness_Model_in_Machining_Hardened_Steel_With_Cubic_Boron_Nitride_Cutting_Tool
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. youtube.com [youtube.com]

9. Machining a case hardened piece of steel | MIG Welding Forum [mig-welding.co.uk]

10. davidpublisher.com [davidpublisher.com]

11. okdor.com [okdor.com]

12. Cutting Parameters for Turning – ToolNotes [toolnotes.com]

13. bibliotekanauki.pl [bibliotekanauki.pl]

To cite this document: BenchChem. [Technical Support Center: Machining Hardened EN40B
Steel]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607303#challenges-in-machining-hardened-en40b-
steel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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